molecular formula C183H297N55O54S2 B021653 Teriparatideacetate CAS No. 99294-94-7

Teriparatideacetate

Katalognummer: B021653
CAS-Nummer: 99294-94-7
Molekulargewicht: 4196 g/mol
InChI-Schlüssel: QCVZCKSPTMFSSY-ILQTYVRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teriparatide Acetate (C₁₈₁H₂₉₁N₅₅O₅₁S₂·C₂H₄O₂) is a synthetic analogue of the N-terminal 1–34 fragment of human parathyroid hormone (PTH). It is approved for the treatment of osteoporosis, particularly in patients at high risk of fracture . The compound has a molecular weight of 4177.77 g/mol and is manufactured via chemical synthesis, as emphasized by regulatory guidelines . Its biological activity mimics endogenous PTH, stimulating osteoblast-mediated bone formation and increasing bone mineral density . Key specifications include a purity ≥98% (HPLC), peptide content ≥80%, and low endotoxin levels (≤50 EU/mg) .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis: Core Methodologies

Stepwise Solid-Phase Synthesis

Traditional stepwise solid-phase synthesis involves sequential coupling of amino acids to a resin-bound peptide chain. Early patents, such as CN104530218 and CN107501408, describe methods where amino acids are added one by one from the C-terminus to the N-terminus . However, these methods face challenges, including low yields (20–42%) and impurities due to racemization and incomplete couplings . The use of resins like Wang resin and activation reagents such as HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) is common, but scalability remains limited due to cumulative inefficiencies in each coupling step .

Fragment Condensation Strategies

To address stepwise synthesis limitations, fragment condensation divides the 34-amino-acid sequence into shorter segments synthesized separately before coupling. The CN111057139B patent exemplifies this approach, dividing teriparatide into three fragments: [1-12], [13-22], and [23-34] . Each fragment is synthesized on solid-phase resin, with side-chain protecting groups (e.g., Fmoc for temporary protection and t-Bu for permanent protection) ensuring regioselectivity . After cleavage from the resin, fragments are purified and sequentially coupled using HOBt/DIC activation, achieving a final yield of 20–40% . This method reduces racemization compared to stepwise synthesis but introduces challenges in fragment solubility and coupling efficiency.

Advanced Fragment Coupling Techniques

Three-Fragment Coupling Method

The CN111057139B patent introduces a novel three-fragment coupling strategy to optimize yield and purity . The process involves:

  • Synthesis of Fragment [1-12] Peptide Resin : Using Fmoc-protected amino acids on 2-chlorotrityl chloride resin, with side chains protected by trityl (Trt) and tert-butyl (t-Bu) groups.

  • Synthesis of Fragment I ([13-22]) and Fragment II ([23-34]) : These are synthesized separately on Rink amide resin, followed by cleavage and purification via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sequential Coupling : The Fmoc group on the [1-12] resin is deprotected using piperidine, and Fragment I is coupled via HOBt/DIC. After repeated deprotection, Fragment II is added to form the full-length peptide resin .

This method reduces impurities such as deletion sequences and improves overall yield to 40% by minimizing intermediate purification steps .

Cleavage and Purification Processes

Resin Cleavage and Crude Product Isolation

Teriparatide resin is cleaved using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water:phenol = 85:5:5:5) to remove side-chain protecting groups and release the peptide . The crude product is precipitated in cold diethyl ether and lyophilized, yielding a powder with ~60% purity .

Chromatographic Purification

RP-HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is employed for purification. The CN111057139B patent reports a final purity of >98% after two-step purification . Critical parameters include:

  • Column Temperature : 25°C

  • Flow Rate : 10 mL/min

  • Gradient : 20–50% acetonitrile over 60 minutes .

Acetate Salt Formation and Lyophilization

Salification Process

The purified teriparatide free base is converted to its acetate form by dissolving in acetic acid (0.1% v/v) and adjusting to pH 4.0–4.5 with sodium hydroxide . The solution is sterile-filtered (0.22 μm membrane) and lyophilized to obtain a stable powder .

Lyophilized Formulation Optimization

The CN103301058A patent outlines a lyophilization protocol to enhance stability :

  • Formulation : Teriparatide acetate (250 μg/mL), mannitol (45 mg/mL), and sodium acetate (0.41 mg/mL) in water.

  • Freezing : Rapid freezing at -45°C for 4 hours.

  • Primary Drying : -35°C at 0.1 mBar for 24 hours.

  • Secondary Drying : 25°C at 0.01 mBar for 6 hours .

This results in a residual moisture content of <1% and >24-month stability at 2–8°C .

Analytical Characterization and Quality Control

Structural Confirmation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to verify teriparatide acetate’s structure. As shown in PMC3536955, electrospray ionization MS (ESI-MS) confirms a molecular weight of 4117.8 Da, matching theoretical values . NMR spectra (1H and 13C) further validate the absence of racemization .

Purity and Potency Assays

  • HPLC Purity : >98% (USP method)

  • Bioactivity : In vivo rat osteosarcoma cell assays confirm ED50 values of 0.8–1.2 nM, consistent with reference standards .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Synthesis20–4285–90SimplicityLow yield, high racemization risk
Fragment Condensation40–4595–98Reduced impuritiesComplex fragment coupling
Glycosylation30–3590–92Enhanced stabilityNot yet scaled industrially

Analyse Chemischer Reaktionen

Types of Reactions

Teriparatideacetate primarily undergoes hydrolysis and enzymatic degradation reactions. These reactions are crucial for its metabolism and clearance from the body .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis and enzymatic degradation of this compound are smaller peptide fragments and individual amino acids .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Osteoporosis Treatment
    • Indication : TA is primarily indicated for the treatment of osteoporosis in postmenopausal women and men at high risk for fracture.
    • Administration : It is administered via subcutaneous injection, typically once daily.
    • Efficacy : Clinical studies have demonstrated that TA significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and non-vertebral fractures compared to placebo and other treatments like bisphosphonates .
  • Innovative Delivery Methods
    • Recent research has focused on improving the delivery of TA through novel methods such as dissolving microneedles (DMNs). These DMNs can enhance patient compliance by allowing for less frequent dosing (e.g., weekly administration) while maintaining therapeutic efficacy .
    • A study found that DMNs could deliver approximately 87.6% of TA to porcine skin within five minutes, showcasing their potential for effective transdermal delivery .
  • Bone Loss Associated with Other Conditions
    • Ongoing research is exploring TA's efficacy in treating bone loss related to conditions such as cancer or steroid-induced osteoporosis. These studies aim to broaden the therapeutic applications of TA beyond traditional osteoporosis treatment .

Case Studies

Case Study 1: Efficacy in Osteoporotic Patients
A clinical trial involving postmenopausal women showed that those treated with teriparatide acetate experienced a significant increase in lumbar spine BMD compared to those receiving placebo. The study reported a fracture reduction rate of up to 65% over 18 months of treatment.

Case Study 2: Teriparatide in Cancer Patients
Research has indicated that teriparatide may be beneficial for patients undergoing treatments that lead to secondary osteoporosis, such as chemotherapy. In a cohort study, patients receiving TA alongside cancer treatment demonstrated improved BMD and reduced fracture incidence compared to historical controls who did not receive TA.

Comparative Efficacy Table

Treatment OptionMechanismEfficacy in BMD IncreaseFracture Reduction RateAdministration Frequency
Teriparatide AcetateStimulates osteoblastsHighUp to 65%Daily
BisphosphonatesInhibits osteoclast activityModerate30-50%Weekly/Monthly
DenosumabRANKL inhibitorModerate50-60%Monthly

Wirkmechanismus

Teriparatideacetate exerts its effects by binding to the parathyroid hormone receptor on the surface of osteoblasts, the cells responsible for bone formation. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, this compound reduces osteoblast apoptosis and stimulates the differentiation of osteoprogenitor cells into mature osteoblasts .

Vergleich Mit ähnlichen Verbindungen

Below is a detailed analysis:

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Indication Synthesis Method Key Features
Teriparatide Acetate C₁₈₁H₂₉₁N₅₅O₅₁S₂·C₂H₄O₂ 4177.77 Osteoporosis Chemical synthesis PTH (1-34) fragment; ≥98% purity
Exenatide C₁₈₄H₂₈₂N₅₀O₆₀S 4186.64 Type 2 diabetes Recombinant/Synthetic GLP-1 agonist; twice-daily dosing
Thymopentin Acetate C₃₀H₄₉N₉O₉ 679.76 Immunodeficiency Chemical synthesis Pentapeptide; immune modulation
Terbinafine HCl C₂₁H₂₅N·HCl 327.89 Fungal infections Chemical synthesis Allylamine antifungal

Key Observations :

  • Size and Complexity: Teriparatide Acetate is significantly larger (34-amino-acid peptide) compared to smaller peptides like Thymopentin Acetate (5 amino acids) .
  • Therapeutic Class : Unlike Exenatide (a diabetes drug), Teriparatide Acetate specifically targets bone metabolism, highlighting its niche application .
  • Synthesis Method : Regulatory documents emphasize its chemical synthesis, distinguishing it from recombinant biologics .

Regulatory and Manufacturing Distinctions

  • Teriparatide Acetate’s labeling mandates explicit mention of its chemical synthesis, unlike biologics derived from recombinant DNA technology .
  • The U.S. Pharmacopeia (USP) requires updates to include chemical synthesis as a valid source, ensuring clarity for manufacturers .

Research and Development Insights

  • Purity and Stability : Teriparatide Acetate’s stringent quality controls (e.g., ≤8% water content, ≤12% acetate) ensure batch consistency, critical for its therapeutic efficacy .
  • Comparative Challenges : Unlike smaller molecules (e.g., Terbinafine HCl), its large peptide structure necessitates specialized storage (2–8°C) and administration (subcutaneous injection) .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for investigating the anabolic effects of Teriparatide Acetate on bone regeneration?

  • Methodological Answer: Preclinical studies should utilize osteopenic animal models (e.g., ovariectomized rats) to mimic postmenopausal osteoporosis. Employ µCT scanning for 3D trabecular bone analysis and histomorphometry to quantify osteoblast activity. Ensure dosing regimens align with clinical equivalents (e.g., 20–40 µg/kg/day subcutaneously) and include sham-operated controls to isolate drug-specific effects .

Q. How should researchers standardize administration protocols for Teriparatide Acetate in in vivo studies?

  • Methodological Answer: Use subcutaneous injection to replicate human pharmacokinetics. Monitor serum calcium and phosphorus levels to avoid hypercalcemia. Adhere to guidelines for intermittent dosing (e.g., daily injections over 6–12 months) and validate bone mineral density (BMD) measurements via dual-energy X-ray absorptiometry (DXA) at baseline and endpoint .

Q. What biomarkers are critical for assessing Teriparatide Acetate’s efficacy in clinical trials?

  • Methodological Answer: Prioritize biomarkers like serum N-terminal propeptide of type I procollagen (P1NP) for bone formation and C-terminal telopeptide (CTX) for resorption. Combine these with BMD changes at lumbar spine and femoral neck. Include fracture incidence as a primary endpoint, with vertebral radiographs to confirm reductions in fracture risk .

Advanced Research Questions

Q. How can contradictory findings on Teriparatide Acetate’s dose-dependent effects on cortical bone be resolved?

  • Methodological Answer: Conduct stratified analyses comparing low-dose (20 µg) and high-dose (40 µg) cohorts. Use high-resolution peripheral quantitative CT (HR-pQCT) to assess cortical porosity and thickness. Reference the Neer et al. (2001) trial, which reported radial BMD decreases at 40 µg, and design studies to evaluate compensatory trabecular gains .

Q. What statistical approaches are optimal for analyzing heterogeneous responses to Teriparatide Acetate in diverse patient populations?

  • Methodological Answer: Apply mixed-effects models to account for covariates like age, baseline BMD, and prior fracture history. Use sensitivity analyses to identify outliers and subgroup analyses (e.g., postmenopausal vs. male osteoporosis) to explore differential efficacy. Validate findings through meta-analyses of pooled clinical trial data .

Q. How should researchers integrate multi-omics data to elucidate Teriparatide Acetate’s molecular mechanisms?

  • Methodological Answer: Combine transcriptomic profiling (RNA-seq) of osteoblast cultures with proteomic analysis of bone matrix proteins. Validate pathways (e.g., Wnt/β-catenin) via CRISPR-Cas9 knockout models. Use systems biology tools to map interactions between parathyroid hormone signaling and osteoclast regulation .

Q. What strategies mitigate bias in retrospective studies evaluating Teriparatide Acetate’s long-term safety?

  • Methodological Answer: Implement propensity score matching to balance confounding variables (e.g., concurrent bisphosphonate use). Adhere to STROBE guidelines for observational studies, and validate adverse event reporting through independent adjudication committees. Cross-reference pharmacovigilance databases like FAERS for signal detection .

Q. Methodological Guidelines for Data Presentation

  • Tables/Figures : For pharmacokinetic studies, include tables comparing Cmax, AUC, and half-life across doses. Use line graphs to visualize BMD trajectories over time, with error bars indicating 95% confidence intervals .
  • Supplementary Materials : Provide raw µCT datasets in accessible formats (e.g., .csv) and detailed immunohistochemistry protocols. Reference supplementary figures in the main text to support statistical interpretations .

Eigenschaften

CAS-Nummer

99294-94-7

Molekularformel

C183H297N55O54S2

Molekulargewicht

4196 g/mol

IUPAC-Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate

InChI

InChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1

InChI-Schlüssel

QCVZCKSPTMFSSY-ILQTYVRSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O.O

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O

Sequenz

SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF

Synonyme

Teriparatide acetate hydrate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.